(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate
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Overview
Description
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The dihydrochloride hydrate form indicates that the compound is in a salt form with two hydrochloride ions and one water molecule associated with it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Methylation: The imidazo[1,2-a]pyridine core is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Amination: The methylated product undergoes a nucleophilic substitution reaction with methylamine to introduce the methylamine group.
Formation of the Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, which is then crystallized as a hydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides for nucleophilic substitution or electrophiles like acyl chlorides for electrophilic substitution.
Major Products
Oxidation: Can lead to the formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Produces reduced derivatives of the imidazo[1,2-a]pyridine core.
Substitution: Results in various substituted imidazo[1,2-a]pyridines depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions due to their ability to coordinate with metals.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Binds to specific receptors in biological systems, aiding in the study of receptor-ligand interactions.
Medicine
Pharmaceutical Development: Used in the development of drugs for various diseases, including cancer and neurological disorders.
Diagnostic Agents: Employed in the synthesis of compounds used in diagnostic imaging.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate
- [2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate
- (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride
Uniqueness
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the development of specialized pharmaceuticals and research tools.
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH.H2O/c1-10-6-8-7-11-9-4-2-3-5-12(8)9;;;/h2-5,7,10H,6H2,1H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHWLOHFVBOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C2N1C=CC=C2.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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